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Introduction

Disomotide is an investigational cancer vaccine comprised of a peptide sequence derived
from the human melanoma-associated antigen glycoprotein 100 (gp100).[1][2] It is designed to
stimulate the patient's immune system, specifically T cells, to recognize and attack melanoma
cells that express gp100.[2][3] Efficacy testing of Disomotide in preclinical in vivo models is a
critical step to evaluate its anti-tumor activity and to understand its mechanism of action before
advancing to clinical trials.

These application notes provide detailed protocols for assessing the in vivo efficacy of
Disomotide using a syngeneic mouse melanoma model. The protocols cover both prophylactic
and therapeutic vaccination settings, detailing animal and cell line selection, experimental
procedures, and endpoint analyses.

Mechanism of Action: T-Cell Activation by a Peptide
Vaccine

Disomotide, as a peptide vaccine, works by providing an antigenic epitope that can be
presented by antigen-presenting cells (APCs), such as dendritic cells, to T cells. This
interaction, when accompanied by appropriate co-stimulation, leads to the activation and
proliferation of gp100-specific cytotoxic T lymphocytes (CTLs). These CTLs can then identify
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and eliminate melanoma cells that present the gp100 peptide on their surface via MHC class |
molecules. The process involves a complex signaling cascade within the T cell, initiated by the
T-cell receptor (TCR) recognizing the peptide-MHC complex.[4]
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T-Cell Activation by Disomotide

Recommended In Vivo Animal Model

The C57BL/6 mouse is the most appropriate and widely used syngeneic model for studying
melanoma immunotherapy. This is due to the availability of the B16 melanoma cell line, which
is of C57BL/6 origin and expresses the murine homolog of gp100.

Table 1: Animal Model Specifications
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Parameter Specification
Species Mouse (Mus musculus)
Strain C57BL/6
Age 6-8 weeks
s Female (to avoid fighting and testosterone-
ex
related immune modulation)
) Standard specific-pathogen-free (SPF)
Housing

conditions

Cell Line for Tumor Challenge

The B16-F10 cell line, a subclone of the B16 melanoma line, is recommended for its
aggressiveness and ability to form solid tumors upon subcutaneous injection and metastases

when injected intravenously.

Table 2: Cell Line Specifications

Parameter Specification
Cell Line B16-F10
Origin C57BL/6 mouse melanoma

Antigen Expression

Murine gp100 (Pmell7)

Culture Medium

DMEM supplemented with 10% Fetal Bovine
Serum (FBS) and 1% Penicillin-Streptomycin

Mycoplasma Testing

Regular testing to ensure cultures are negative

Experimental Protocols

Prophylactic Vaccination Model

This model assesses the ability of Disomotide to prevent or delay tumor growth.
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Prophylactic Vaccination Workflow

Materials:

Disomotide peptide (e.g., murine gpl100 peptide EGSRNQDWL)

Adjuvant (e.g., Incomplete Freund's Adjuvant - IFA, or CpG oligodeoxynucleotides)

Sterile PBS

B16-F10 melanoma cells

C57BL/6 mice (6-8 weeks old)

Procedure:

e Vaccine Preparation:

o Dissolve Disomotide peptide in sterile PBS at a concentration of 2 mg/mL.

o Emulsify the peptide solution with an equal volume of IFA to create a stable water-in-oll
emulsion. The final concentration of the peptide will be 1 mg/mL.

e Vaccination Schedule:

o Ondays -21, -14, and -7, inject each mouse in the treatment group subcutaneously (s.c.)
at the base of the tail with 100 pL of the vaccine emulsion (containing 100 pg of peptide).

o The control group should receive an emulsion of PBS and IFA.

e Tumor Challenge:
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o On day 0, harvest B16-F10 cells and resuspend them in sterile, serum-free PBS at a
concentration of 1 x 1076 cells/mL.

o Inject 100 pL of the cell suspension (1 x 1075 cells) s.c. into the right flank of each mouse.

e Monitoring:

o Measure tumor size every 2-3 days using calipers. Tumor volume can be calculated using
the formula: (Length x Width"2) / 2.

o Monitor mice for signs of distress and overall survival. Euthanize mice when tumors reach
a predetermined size (e.g., 2000 mm?3) or become ulcerated.

Therapeutic Vaccination Model

This model evaluates the efficacy of Disomotide in treating established tumors.
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Therapeutic Vaccination Workflow
Procedure:
e Tumor Implantation:

o Onday 0, inject 1 x 1075 B16-F10 cells s.c. into the right flank of all mice as described
previously.

e Treatment Initiation:

o Once tumors become palpable (approximately 30-50 mm3), randomize mice into treatment
and control groups.

o Begin the vaccination schedule. For example, on days 7 and 14 post-tumor implantation.
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» Vaccination:

o Administer the Disomotide vaccine or control as described in the prophylactic model.
e Monitoring:

o Monitor tumor growth and survival as detailed above.

Endpoint Analyses
Tumor Growth and Survival

Table 3: Representative Quantitative Data for Tumor Growth and Survival

Mean Tumor

Median Survival Tumor-Free Mice at
Treatment Group Volume at Day 21
(days) Day 60 (%)
(mm?)
Prophylactic Model
PBS + IFA 1850 + 250 25 0
Disomotide + IFA 450 + 150 48 30
Therapeutic Model
PBS + IFA 2100 + 300 28 0
Disomotide + IFA 980 + 200 39 10

Data are representative and may vary based on specific experimental conditions.

Immunological Assays

To confirm that the anti-tumor effect is immune-mediated, immunological assays should be
performed on splenocytes or tumor-infiltrating lymphocytes (TILs) at the end of the study.

1. ELISpot Assay for IFN-y Secretion

This assay quantifies the number of gp100-specific T cells that secrete IFN-y upon stimulation.
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Protocol:

Prepare a single-cell suspension of splenocytes from vaccinated and control mice.

Coat a 96-well ELISpot plate with an anti-mouse IFN-y capture antibody and incubate
overnight at 4°C.

Wash the plate and block with RPMI medium containing 10% FBS.
Add 2 x 10”5 splenocytes per well.

Stimulate the cells with the gp100 peptide (e.g., 10 pg/mL). Use a non-relevant peptide as a
negative control and a mitogen (e.g., Concanavalin A) as a positive control.

Incubate for 24-48 hours at 37°C in a CO2 incubator.

Wash the plate and add a biotinylated anti-mouse IFN-y detection antibody.
After incubation and washing, add streptavidin-alkaline phosphatase.

Add a substrate solution to develop the spots.

Count the spots using an ELISpot reader.

. Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the characterization of the phenotype of cytokine-producing T cells (e.g., CD8+).

Protocol:

Prepare a single-cell suspension of splenocytes.

Stimulate 1-2 x 10”6 cells with the gp100 peptide for 6 hours in the presence of a protein
transport inhibitor (e.g., Brefeldin A).

Wash the cells and stain for surface markers (e.g., anti-CD3, anti-CD8).

Fix and permeabilize the cells using a commercially available kit.
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 Stain for intracellular IFN-y using a fluorochrome-conjugated anti-IFN-y antibody.
e Wash the cells and acquire data on a flow cytometer.
e Analyze the percentage of IFN-y-producing CD8+ T cells.

Table 4: Representative Immunological Data

IFN-y Spot Forming Units /
% of IFN-y+ CD8+ T cells

Treatment Group 1076 Splenocytes (Ics)
(ELISpot)

PBS + IFA <10 0.1%

Disomotide + IFA 150 1.5%

Data are representative and may vary based on specific experimental conditions.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vivo
efficacy testing of Disomotide. By utilizing the C57BL/6 mouse model and the B16-F10
melanoma cell line, researchers can effectively evaluate the prophylactic and therapeutic
potential of this gp100-based peptide vaccine. The inclusion of detailed immunological assays
is crucial for elucidating the mechanism of action and confirming the induction of a specific anti-
tumor immune response. These preclinical studies are an indispensable component of the drug
development pipeline for novel cancer immunotherapies like Disomotide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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